Chroman-3-carboxylic acid methyl ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

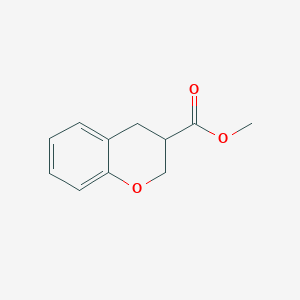

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 3,4-dihydro-2H-chromene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-13-11(12)9-6-8-4-2-3-5-10(8)14-7-9/h2-5,9H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTQVMXQNZNGFJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC2=CC=CC=C2OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60564552 | |

| Record name | Methyl 3,4-dihydro-2H-1-benzopyran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60564552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68281-60-7 | |

| Record name | Methyl 3,4-dihydro-2H-1-benzopyran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60564552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Chroman-3-carboxylic Acid Methyl Ester

Abstract

The chroman scaffold is a privileged heterocyclic motif frequently encountered in a diverse array of biologically active natural products and pharmaceutical agents. Its unique structural and electronic properties have made it a cornerstone in the design and development of novel therapeutics. This comprehensive technical guide provides an in-depth exploration of the synthetic pathways leading to a key derivative, chroman-3-carboxylic acid methyl ester. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed examination of synthetic strategies, mechanistic insights, and practical experimental protocols. We will delve into two primary synthetic routes: the reduction of a chromene precursor and the powerful intramolecular Heck reaction. Furthermore, this guide will touch upon asymmetric approaches to obtaining enantiomerically enriched chroman derivatives, a critical aspect for modern medicinal chemistry.

Introduction: The Significance of the Chroman Moiety in Drug Discovery

The chroman ring system, a bicyclic ether, is a recurring structural feature in a multitude of compounds exhibiting a broad spectrum of biological activities. Its presence in natural products like vitamin E (α-tocopherol) underscores its fundamental role in biological systems, particularly as a potent antioxidant. In the realm of synthetic pharmaceuticals, chroman derivatives have been investigated for a wide range of therapeutic applications, including as anticancer, anti-inflammatory, and neuroprotective agents.

The introduction of a carboxylic acid or ester functionality at the C3 position of the chroman ring, as in this compound, provides a versatile handle for further chemical modifications. This allows for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. For instance, chroman-3-carboxylic acid derivatives have been explored as potent and selective inhibitors of various enzymes, highlighting the importance of this specific substitution pattern in molecular recognition and biological function.[1]

This guide will provide a detailed roadmap for the synthesis of this valuable building block, empowering researchers to access this scaffold for their own drug discovery programs.

Synthetic Strategy I: Synthesis via Reduction of Methyl 2-Oxo-2H-chromene-3-carboxylate

A common and reliable method to access the saturated chroman ring system is through the reduction of its unsaturated counterpart, a chromene or coumarin. In this strategy, we will first synthesize the precursor, methyl 2-oxo-2H-chromene-3-carboxylate, and then reduce the C3-C4 double bond via catalytic hydrogenation.

Synthesis of Methyl 2-Oxo-2H-chromene-3-carboxylate

The synthesis of methyl 2-oxo-2H-chromene-3-carboxylate is typically achieved through a Knoevenagel condensation of a salicylaldehyde derivative with dimethyl malonate.[2][3][4] This reaction is often catalyzed by a weak base, such as piperidine.

Reaction Mechanism: The reaction proceeds via the formation of an enolate from dimethyl malonate, which then attacks the carbonyl group of salicylaldehyde. Subsequent intramolecular cyclization and dehydration afford the desired coumarin product.

Caption: Knoevenagel condensation for coumarin synthesis.

Experimental Protocol: Synthesis of Methyl 2-Oxo-2H-chromene-3-carboxylate

-

To a solution of salicylaldehyde (1.0 eq) in a suitable solvent such as toluene or ethanol, add dimethyl malonate (1.1 eq).

-

Add a catalytic amount of piperidine (0.1 eq).

-

The reaction mixture is heated to reflux and the progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure methyl 2-oxo-2H-chromene-3-carboxylate.

| Reactant/Reagent | Molar Equiv. | Purpose |

| Salicylaldehyde | 1.0 | Starting material |

| Dimethyl Malonate | 1.1 | Carbon source for C3 and ester |

| Piperidine | 0.1 | Base catalyst |

| Toluene/Ethanol | - | Solvent |

Catalytic Hydrogenation to Methyl Chroman-3-carboxylate

The selective reduction of the endocyclic double bond of the coumarin precursor can be achieved through catalytic hydrogenation. This transformation is a critical step in obtaining the desired saturated chroman ring. The choice of catalyst and reaction conditions is crucial to ensure high yield and selectivity, avoiding over-reduction of the ester group or the aromatic ring.

Reaction Mechanism: The catalytic hydrogenation proceeds via the adsorption of the unsaturated substrate and hydrogen onto the surface of the metal catalyst. The stepwise addition of hydrogen atoms across the double bond leads to the saturated product.

Caption: Catalytic hydrogenation of the chromene precursor.

Experimental Protocol: Catalytic Hydrogenation

-

In a high-pressure hydrogenation vessel, dissolve methyl 2-oxo-2H-chromene-3-carboxylate (1.0 eq) in a suitable solvent such as methanol or ethyl acetate.

-

Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).

-

The vessel is sealed and purged with hydrogen gas.

-

The reaction is stirred under a hydrogen atmosphere (typically 1-50 atm) at room temperature or with gentle heating.

-

The reaction progress is monitored by TLC or GC-MS.

-

Upon completion, the catalyst is removed by filtration through a pad of Celite.

-

The solvent is evaporated under reduced pressure to yield the crude methyl chroman-3-carboxylate, which can be further purified by column chromatography if necessary.

| Reactant/Reagent | Molar Equiv. | Purpose |

| Methyl 2-oxo-2H-chromene-3-carboxylate | 1.0 | Substrate |

| Palladium on Carbon (Pd/C) | 0.05-0.1 | Catalyst |

| Hydrogen (H₂) | Excess | Reducing agent |

| Methanol/Ethyl Acetate | - | Solvent |

Note on Stereochemistry: The hydrogenation of the C3-C4 double bond can lead to the formation of a new stereocenter at C3. Depending on the substitution pattern of the starting material and the catalyst used, a mixture of diastereomers may be obtained. Asymmetric hydrogenation using chiral catalysts can provide access to enantiomerically enriched products.

Synthetic Strategy II: Intramolecular Heck Reaction

The intramolecular Heck reaction is a powerful and versatile method for the construction of cyclic and heterocyclic compounds.[5][6] This palladium-catalyzed reaction involves the coupling of an aryl or vinyl halide with a tethered alkene. This approach offers a convergent and often highly regioselective route to the chroman scaffold.

General Strategy and Key Considerations

To synthesize this compound via an intramolecular Heck reaction, a suitable precursor would be an allyl 2-bromophenyl ether derivative where the allyl group is substituted with a methyl acrylate moiety. The palladium catalyst would then facilitate the cyclization to form the chroman ring.

Key Mechanistic Steps:

-

Oxidative Addition: A Pd(0) catalyst oxidatively adds to the aryl bromide.

-

Migratory Insertion: The tethered alkene inserts into the Pd-aryl bond.

-

β-Hydride Elimination: Elimination of a β-hydride from the resulting alkyl-palladium intermediate regenerates the double bond and the Pd(0) catalyst.

Caption: Catalytic cycle of the intramolecular Heck reaction.

Representative Protocol for Intramolecular Heck Cyclization

Experimental Protocol: Intramolecular Heck Reaction

-

To a solution of the allyl 2-bromophenyl ether precursor (1.0 eq) in a suitable solvent (e.g., DMF, acetonitrile, or toluene), add a palladium catalyst such as Pd(OAc)₂ (5-10 mol%) and a phosphine ligand (e.g., PPh₃ or a bidentate ligand like BINAP for asymmetric synthesis).

-

A base, such as triethylamine (Et₃N) or potassium carbonate (K₂CO₃), is added to neutralize the HBr formed during the reaction.

-

The reaction mixture is heated to a temperature typically ranging from 80 to 120 °C.

-

The reaction is monitored by TLC or GC-MS.

-

Upon completion, the reaction is cooled, diluted with a suitable organic solvent, and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired this compound.

| Reactant/Reagent | Molar Equiv. | Purpose |

| Allyl 2-bromophenyl ether derivative | 1.0 | Substrate |

| Pd(OAc)₂ | 0.05-0.1 | Catalyst precursor |

| Phosphine Ligand | 0.1-0.2 | Stabilizes catalyst, influences selectivity |

| Base (e.g., Et₃N) | 1.5-2.0 | Neutralizes HBr |

| Solvent (e.g., DMF) | - | Reaction medium |

Asymmetric Synthesis

The synthesis of enantiomerically pure chroman derivatives is of paramount importance in drug development, as different enantiomers can exhibit distinct pharmacological activities and toxicities. Both of the strategies discussed above can be adapted for asymmetric synthesis.

-

Asymmetric Hydrogenation: The use of chiral phosphine ligands (e.g., BINAP, DuPhos) in combination with rhodium or ruthenium catalysts can facilitate the enantioselective hydrogenation of the chromene precursor.

-

Asymmetric Intramolecular Heck Reaction: The employment of chiral bidentate phosphine ligands, such as (R)- or (S)-BINAP, with the palladium catalyst can induce asymmetry during the cyclization step, leading to the formation of one enantiomer in excess.

Conclusion

This technical guide has outlined two robust and versatile synthetic strategies for the preparation of this compound, a valuable building block in medicinal chemistry. The reduction of a readily accessible coumarin precursor provides a straightforward and scalable route, while the intramolecular Heck reaction offers a powerful and convergent approach for the construction of the chroman scaffold. The potential for adapting these methods to asymmetric synthesis further enhances their utility in the development of novel chiral therapeutics. The detailed protocols and mechanistic insights provided herein are intended to serve as a practical resource for researchers engaged in the synthesis and exploration of the vast chemical space of chroman derivatives.

References

- 1. Michael/Cyclization Tandem Reaction of 3-Formylchromones with Isothiocyanatooxindoles [journal.bit.edu.cn]

- 2. jetir.org [jetir.org]

- 3. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. article.sapub.org [article.sapub.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. macmillan.princeton.edu [macmillan.princeton.edu]

Foreword: The Strategic Imperative of Physicochemical Characterization

An In-depth Technical Guide to the Physicochemical Properties of Chroman-3-Carboxylic Acid Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

In modern drug discovery, the journey from a promising molecular scaffold to a viable clinical candidate is paved with data. While biological activity is the initial spark, it is the physicochemical properties of a compound that dictate its potential to become a successful therapeutic agent. These properties govern a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME), collectively influencing its pharmacokinetics, pharmacodynamics, and overall safety profile[1][2]. The failure to optimize these characteristics early in development is a primary cause of late-stage attrition, leading to significant financial and temporal losses[3].

The chroman scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a vast array of biological activities, including anticancer, antimicrobial, and antioxidant effects[4][5][6]. Its derivatives are actively being investigated for various therapeutic applications[7][8]. This compound (CAS 68281-60-7) represents a key intermediate and a fundamental building block within this chemical class. A thorough understanding of its physicochemical nature is therefore not merely an academic exercise but a strategic necessity for any research program leveraging this scaffold.

This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive technical overview of the core physicochemical properties of this compound. It moves beyond a simple recitation of data, offering detailed, field-proven experimental protocols and explaining the causality behind methodological choices. Our objective is to equip researchers with a robust framework for the characterization of this and similar molecules, ensuring data integrity and accelerating the drug development process.

Compound Profile and Structural Elucidation

A precise understanding of a molecule's identity is the bedrock of all subsequent analysis. This section outlines the fundamental identifiers for this compound.

-

Chemical Name: Methyl chroman-3-carboxylate

-

Synonyms: 3,4-dihydro-2H-1-benzopyran-3-carboxylic acid methyl ester

-

Molecular Formula: C₁₁H₁₂O₃

-

Molecular Weight: 192.21 g/mol

Table 1: Core Compound Identifiers

| Property | Value | Source |

| IUPAC Name | methyl 3,4-dihydro-2H-chromene-3-carboxylate | IUPAC Nomenclature |

| CAS Registry Number | 68281-60-7 | [9][10][11][12] |

| Molecular Formula | C₁₁H₁₂O₃ | [9] |

| Average Molecular Mass | 192.21 g/mol | Calculated |

| Monoisotopic Mass | 192.078644 g/mol | Calculated |

Synthesis and Purity Assessment

The validity of any physicochemical measurement is contingent upon the purity of the sample. Trace impurities, such as residual solvents or reaction byproducts, can significantly alter experimental outcomes (e.g., depressing a melting point or affecting solubility). Therefore, a robust synthetic and purification protocol, coupled with stringent purity analysis, is paramount.

Representative Synthesis: Esterification of Chroman-3-carboxylic Acid

While various synthetic routes exist for chroman derivatives[8][13], a common and straightforward method for preparing the title compound is the Fischer esterification of the corresponding carboxylic acid.

Workflow Diagram: Synthesis and Purification

Caption: Workflow for the synthesis and purification of this compound.

Purity Determination via High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is the gold standard for assessing the purity of small organic molecules. The method separates the target compound from any potential impurities based on their differential partitioning between a stationary and a mobile phase.

Experimental Protocol: HPLC-UV Purity Analysis

-

System Preparation:

-

Mobile Phase A: 0.1% Formic Acid in Water. Rationale: The acidifier improves peak shape for acidic and basic impurities and ensures reproducibility.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Rationale: Acetonitrile is a common organic modifier providing good resolution for a wide range of polarities.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). Rationale: C18 is a versatile stationary phase suitable for moderately polar compounds like the target ester.

-

Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 70% A, 30% B) for at least 15-20 minutes or until a stable baseline is achieved.

-

-

Sample Preparation:

-

Accurately weigh ~1 mg of the synthesized ester.

-

Dissolve in 1 mL of a 50:50 mixture of Acetonitrile:Water to create a 1 mg/mL stock solution. Rationale: Dissolving in a mixture similar to the mobile phase prevents peak distortion.

-

Filter the solution through a 0.22 µm syringe filter into an HPLC vial. Rationale: Filtering removes particulates that could damage the column.

-

-

Data Acquisition:

-

Injection Volume: 5 µL.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C. Rationale: Temperature control ensures consistent retention times.

-

UV Detection: 254 nm. Rationale: The benzene ring of the chroman scaffold provides strong absorbance at this wavelength.

-

Gradient:

-

0-15 min: 30% to 95% B

-

15-18 min: Hold at 95% B

-

18-18.1 min: 95% to 30% B

-

18.1-22 min: Hold at 30% B (re-equilibration)

-

-

-

Data Analysis:

-

Integrate all peaks in the chromatogram.

-

Calculate purity as the percentage of the main peak area relative to the total area of all peaks. A purity level of >98% is generally considered suitable for subsequent physicochemical testing.

-

Core Physicochemical Properties

This section details the key physical and chemical properties of the ester, providing both predicted values and the experimental protocols for their verification.

Physical State and Appearance

The compound is predicted to be a colorless to light yellow liquid at room temperature[9]. Visual inspection is the primary method of determination.

Thermal Properties

Boiling Point: The predicted boiling point is 282.9 ± 19.0 °C[9]. Experimental determination would require vacuum distillation to prevent decomposition at high temperatures.

Melting Point: As the compound is a liquid at room temperature, a melting point is not applicable. Should the compound be a solid, the following protocol would be used.

Experimental Protocol: Melting Point Determination (for solids)

-

Sample Preparation: Ensure the crystalline sample is completely dry and free of solvent.

-

Loading: Finely crush the solid and pack a small amount (2-3 mm height) into a capillary tube.

-

Measurement: Place the capillary in a calibrated melting point apparatus.

-

Heating: Heat rapidly to ~15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.

-

Observation: Record the temperature range from the first appearance of liquid (onset) to the complete liquefaction of the solid (clear point). Rationale: A narrow melting range (<2 °C) is indicative of high purity.

Solubility

Solubility is a critical parameter for drug development, influencing everything from formulation to bioavailability[14]. It is essential to determine solubility in both aqueous and organic media.

Workflow Diagram: Kinetic Solubility Assay

Caption: High-throughput workflow for determining kinetic aqueous solubility.

Experimental Protocol: Thermodynamic Solubility in Organic Solvents

-

Setup: Add an excess amount of the ester to a known volume (e.g., 1 mL) of the chosen solvent (e.g., ethanol, acetone, dichloromethane) in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached. Rationale: Thermodynamic solubility requires the system to reach a true equilibrium between the dissolved and undissolved states.

-

Separation: Centrifuge the vials to pellet the excess solid.

-

Sampling & Dilution: Carefully remove an aliquot of the supernatant and dilute it with a suitable solvent for analysis.

-

Quantification: Analyze the diluted sample by a calibrated HPLC-UV method against a standard curve to determine the concentration. This concentration represents the solubility.

Lipophilicity (LogP)

The partition coefficient (P), or its logarithmic form (LogP), measures a compound's differential solubility between an immiscible lipid (n-octanol) and aqueous phase. It is a key indicator of a drug's ability to cross cell membranes[2].

Experimental Protocol: Shake-Flask Method for LogP Determination

-

Phase Preparation: Pre-saturate n-octanol with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) and vice-versa by shaking them together overnight and then separating the layers. Rationale: Pre-saturation prevents volume changes during the experiment.

-

Compound Addition: Dissolve a known amount of the ester in the n-octanol phase.

-

Partitioning: Add an equal volume of the aqueous phase to the octanol phase in a separatory funnel. Shake vigorously for 5-10 minutes to allow for partitioning.

-

Equilibration: Allow the layers to separate completely (centrifugation can be used to expedite this).

-

Analysis: Determine the concentration of the ester in both the n-octanol and aqueous layers using a validated analytical method (e.g., HPLC-UV).

-

Calculation: Calculate LogP using the formula: LogP = log₁₀([Concentration in Octanol] / [Concentration in Aqueous Phase]).

Spectroscopic Characterization

Spectroscopic analysis provides an unambiguous confirmation of the molecular structure. A combination of NMR, IR, and MS is essential for a complete characterization[15].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Experimental Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the purified ester in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Rationale: Deuterated solvents are used as they are "invisible" in ¹H NMR spectra.

-

¹H NMR Acquisition: Acquire the proton spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio and a relaxation delay of at least 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the carbon spectrum. This typically requires a longer acquisition time due to the low natural abundance of the ¹³C isotope.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Aromatic Protons (4H) | 6.8 - 7.3 (multiplet) | 116 - 155 |

| -O-CH₂- (C2 Protons, 2H) | 4.2 - 4.5 (multiplet) | ~65-70 |

| -CH₂- (C4 Protons, 2H) | 2.8 - 3.1 (multiplet) | ~25-30 |

| -CH- (C3 Proton, 1H) | 3.0 - 3.4 (multiplet) | ~40-45 |

| -O-CH₃ (Ester Methyl, 3H) | ~3.7 (singlet) | ~52 |

| C=O (Ester Carbonyl) | - | ~170-175 |

Note: These are estimated values based on typical shifts for similar structures[8][16]. Actual values must be determined experimentally.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies[17][18].

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Background Scan: Record a background spectrum of the clean ATR crystal. Rationale: This corrects for atmospheric H₂O and CO₂.

-

Sample Application: Place a single drop of the liquid ester directly onto the ATR crystal.

-

Spectrum Acquisition: Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.

Table 3: Expected Key FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3050-3000 | C-H Stretch | Aromatic |

| ~2950-2850 | C-H Stretch | Aliphatic (CH₂, CH) |

| ~1735 | C=O Stretch | Ester Carbonyl |

| ~1600, ~1480 | C=C Stretch | Aromatic Ring |

| ~1250-1150 | C-O Stretch | Ester & Ether |

The strong carbonyl stretch around 1735 cm⁻¹ is the most characteristic peak for this molecule[19].

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and valuable structural information through fragmentation patterns.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the ester (~10-50 µg/mL) in a solvent suitable for ESI, such as methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode. The primary ion observed should correspond to the protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺.

-

Fragmentation (MS/MS): To confirm the structure, select the molecular ion peak for collision-induced dissociation (CID) to generate a fragmentation spectrum. Expected fragments would arise from the loss of the methoxy group (-OCH₃) or the entire carbomethoxy group (-COOCH₃).

Conclusion and Future Directions

This technical guide has outlined a comprehensive framework for the characterization of this compound. By following the detailed protocols for purity assessment, determination of core physicochemical properties (solubility, lipophilicity), and structural confirmation via spectroscopy, researchers can generate a robust and reliable data package. This information is foundational for any drug discovery program, enabling informed decisions regarding lead optimization, formulation development, and the design of further biological assays. The principles and methodologies described herein are broadly applicable to other chroman derivatives and small molecule drug candidates, providing a blueprint for excellence in early-stage pharmaceutical science.

References

- 1. fiveable.me [fiveable.me]

- 2. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 4. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. rjptonline.org [rjptonline.org]

- 8. Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound CAS#: 68281-60-7 [amp.chemicalbook.com]

- 10. alchempharmtech.com [alchempharmtech.com]

- 11. 68281-60-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 12. This compound | 68281-60-7 [chemicalbook.com]

- 13. US5698716A - Process for chroman carboxylates - Google Patents [patents.google.com]

- 14. jbino.com [jbino.com]

- 15. Synthesis, spectroscopic characterization (FT-IR, FT-Raman, and NMR), quantum chemical studies and molecular docking of 3-(1-(phenylamino)ethylidene)-chroman-2,4-dione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 17. spectroscopyonline.com [spectroscopyonline.com]

- 18. surfacesciencewestern.com [surfacesciencewestern.com]

- 19. scialert.net [scialert.net]

Chroman-3-carboxylic acid methyl ester structural analysis

An In-depth Technical Guide to the Structural Analysis of Chroman-3-carboxylic acid methyl ester

Introduction: The Chroman Scaffold and Its Significance

The chroman ring system, a bicyclic ether consisting of a benzene ring fused to a dihydropyran ring, is a privileged structure in medicinal chemistry and natural product synthesis.[1] Derivatives of this scaffold are known to exhibit a wide array of biological activities, including antioxidant, anti-cancer, and neuroprotective properties.[1] Chroman-3-carboxylic acid and its esters are key synthetic intermediates used in the development of novel therapeutics, such as potent and isoform-selective ROCK2 inhibitors.[2]

This technical guide provides a comprehensive, field-proven framework for the complete structural analysis of a key derivative, This compound (Molecular Formula: C₁₁H₁₂O₃, Molecular Weight: 192.21 g/mol ).[3] We will move beyond simple data reporting to explain the causality behind experimental choices, ensuring a self-validating analytical workflow. This document is intended for researchers, scientists, and drug development professionals who require a robust methodology for structural elucidation and characterization.

Molecular Structure and Atom Numbering

A clear and consistent atom numbering system is paramount for unambiguous spectral assignment. The structure of this compound is presented below, following standard IUPAC nomenclature conventions for heterocyclic systems. This numbering will be used throughout the guide.

Caption: Molecular structure and atom numbering for analysis.

Core Analytical Workflow

The structural confirmation of a synthesized molecule is a multi-faceted process. No single technique provides all the necessary information. Instead, we rely on the synergistic integration of several analytical methods. The following workflow represents a robust and efficient pathway for the complete characterization of this compound.

Caption: Integrated workflow for structural elucidation.

Mass Spectrometry (MS)

Expertise & Causality: Mass spectrometry is the first-line technique post-purification. Its primary purpose is to confirm the molecular weight of the target compound, which provides direct evidence for the molecular formula. Electron Ionization (EI) is a common technique that provides not only the molecular ion peak (M⁺) but also a reproducible fragmentation pattern that serves as a "fingerprint" for the molecule.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: Dissolve a small quantity (~0.1 mg) of the purified compound in a volatile solvent like dichloromethane or ethyl acetate.

-

Injection: Introduce the sample into the mass spectrometer, typically via a direct insertion probe or GC inlet.

-

Ionization: Bombard the sample with a high-energy electron beam (standardly 70 eV). This causes ionization and fragmentation.

-

Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

-

Detection: Detect the ions and generate a mass spectrum.

Data Interpretation & Trustworthiness: The self-validating power of MS lies in matching the observed m/z values with theoretical calculations.

| Feature | Expected m/z | Rationale & Confirmation |

| Molecular Ion (M⁺) | 192.21 | Corresponds to the molecular formula C₁₁H₁₂O₃.[3] High-resolution MS (HRMS) should confirm this mass to within 5 ppm. |

| Fragment 1 | m/z 133 | Loss of the carbomethoxy group (•COOCH₃, 59 Da). This is a common fragmentation for methyl esters. |

| Fragment 2 | m/z 134 | Result of a McLafferty-type rearrangement, a characteristic fragmentation for compounds with carbonyl groups and accessible gamma-hydrogens.[4] |

| Fragment 3 | m/z 105 | Subsequent fragmentation of the m/z 133 ion, potentially involving the loss of CO. |

Infrared (IR) Spectroscopy

Expertise & Causality: IR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups. The principle is that chemical bonds absorb infrared radiation at specific frequencies corresponding to their vibrational modes (stretching, bending). For this compound, IR is essential to confirm the presence of the critical ester carbonyl group and the aromatic ether linkage.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Background Scan: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of the solid purified compound directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact and acquire the sample spectrum.

-

Processing: The instrument software automatically subtracts the background spectrum to yield the final IR spectrum of the sample.

Data Interpretation & Trustworthiness: The presence of characteristic absorption bands in the expected regions validates the functional group composition of the molecule.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

| ~1735 cm⁻¹ | C=O Stretch | Ester Carbonyl | Confirms the presence of the methyl ester. This is a strong, sharp absorption and a key diagnostic peak.[5] |

| ~3050-2850 cm⁻¹ | C-H Stretch | Aromatic & Aliphatic | Indicates the presence of both sp² (aromatic) and sp³ (aliphatic) C-H bonds. |

| ~1600, ~1480 cm⁻¹ | C=C Stretch | Aromatic Ring | Confirms the benzene ring portion of the chroman scaffold. |

| ~1250 cm⁻¹ | C-O Stretch | Aryl Ether & Ester | Strong absorption confirming the ether linkage of the chroman ring and the C-O bonds of the ester.[6] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR is the most powerful technique for the de novo structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of each atom. For this molecule, ¹H NMR identifies all unique proton environments and their neighboring protons, while ¹³C NMR identifies all unique carbon atoms.[7] Two-dimensional (2D) experiments like COSY and HSQC are then used to definitively link atoms together, building the molecular structure piece by piece.

Experimental Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This method, known as broadband decoupling, results in a single sharp peak for each unique carbon, simplifying the spectrum.[8]

-

2D NMR (Optional but Recommended):

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon signal it is directly attached to.

-

Data Interpretation & Trustworthiness: The true power of NMR is in the integration of all data points to form a cohesive and self-consistent structural assignment. The data presented below is a representative spectrum based on known chemical shift principles and data from related chroman structures.[9][10]

Table 1: Representative ¹H NMR Data (400 MHz, CDCl₃)

| Atom # | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment | Rationale |

| H-7 | ~7.10 | dd | J ≈ 8.0, 1.5 | 1H | Aromatic | Ortho and meta coupling. |

| H-5, H-6, H-8 | ~6.80-6.95 | m | - | 3H | Aromatic | Complex multiplet for remaining aromatic protons. |

| H-2a, H-2b | ~4.35 | m | - | 2H | -OCH₂- | Diastereotopic protons adjacent to the chiral center and oxygen, leading to a complex multiplet. |

| H-4a, H-4b | ~3.00 | m | - | 2H | Ar-CH₂- | Diastereotopic benzylic protons, appearing as a complex multiplet. |

| H-3 | ~3.15 | m | - | 1H | -CH-CO | Methine proton at the chiral center. |

| H-12 | ~3.75 | s | - | 3H | -OCH₃ | Singlet for the methyl ester protons. |

Table 2: Representative ¹³C NMR Data (100 MHz, CDCl₃)

| Atom # | Chemical Shift (δ, ppm) | Assignment | Rationale |

| C-11 | ~172.0 | Ester C=O | Carbonyl carbons are highly deshielded.[8] |

| C-8a | ~154.0 | Ar-O | Aromatic carbon attached to oxygen. |

| C-4a | ~129.5 | Aromatic C | Quaternary aromatic carbon. |

| C-5, C-6, C-7, C-8 | ~116.0-128.0 | Aromatic CH | Aromatic carbons with attached protons. |

| C-2 | ~66.0 | -OCH₂- | Aliphatic carbon attached to oxygen. |

| C-12 | ~52.0 | -OCH₃ | Methyl ester carbon. |

| C-3 | ~41.0 | -CH-CO | Aliphatic methine carbon. |

| C-4 | ~25.0 | Ar-CH₂- | Benzylic carbon. |

Conclusion

The structural analysis of this compound requires an integrated, multi-technique approach. Mass spectrometry provides the foundational confirmation of molecular weight and formula. Infrared spectroscopy offers rapid verification of key functional groups, most notably the ester carbonyl. Finally, NMR spectroscopy, through a combination of ¹H, ¹³C, and 2D experiments, provides the definitive and unambiguous elucidation of the atomic connectivity and chemical environment. By following the workflow and principles outlined in this guide, researchers can confidently and accurately characterize this important synthetic intermediate, ensuring the integrity of their downstream drug discovery and development efforts.

References

- 1. dovepress.com [dovepress.com]

- 2. Discovery of (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide as potent and isoform selective ROCK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. researchmap.jp [researchmap.jp]

- 5. Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Synthesis of Ester-Containing Chroman-4-Ones via Cascade Radical Annulation of 2-(Allyloxy)Arylaldehydes with Oxalates under Metal Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Spectroscopic Data of Chroman-3-Carboxylic Acid Methyl Ester: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for chroman-3-carboxylic acid methyl ester (CAS 68281-60-7). This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural characterization of this heterocyclic compound. The guide presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the underlying principles of spectral interpretation for this class of molecules.

Introduction

This compound is a heterocyclic organic compound built upon the chroman scaffold, which is a common motif in a variety of natural products and pharmacologically active molecules. The chroman ring system, a bicyclic ether, is a key structural component in compounds exhibiting a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. Accurate structural elucidation through spectroscopic methods is paramount in the synthesis, characterization, and application of such compounds in medicinal chemistry and materials science.

This guide provides a detailed examination of the expected spectroscopic signature of this compound. In the absence of a complete, publicly available experimental dataset for this specific molecule, the presented data is a scientifically grounded prediction based on the analysis of the parent chroman molecule and known substituent effects of the methyl carboxylate group. This approach provides a robust framework for the identification and characterization of this compound.

Molecular Structure and Numbering

The systematic name for this compound is methyl 3,4-dihydro-2H-1-benzopyran-3-carboxylate. The atomic numbering convention used throughout this guide is illustrated in the diagram below.

Caption: Molecular structure and numbering of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.10 - 6.80 | m | 4H | Ar-H (H-5, H-6, H-7, H-8) |

| ~ 4.40 - 4.20 | m | 2H | O-CH₂ (H-2) |

| ~ 3.75 | s | 3H | O-CH₃ |

| ~ 3.10 | m | 1H | CH (H-3) |

| ~ 2.90 | m | 2H | Ar-CH₂ (H-4) |

Interpretation:

-

Aromatic Protons (H-5, H-6, H-7, H-8): The four protons on the benzene ring are expected to appear as a complex multiplet in the aromatic region (~6.80-7.10 ppm). Their specific chemical shifts and coupling patterns will depend on the substitution pattern of the aromatic ring.

-

Methylene Protons (H-2): The two protons on the carbon adjacent to the oxygen atom (C-2) are diastereotopic and will appear as a multiplet around 4.20-4.40 ppm. They will be coupled to the proton at C-3.

-

Methyl Protons (O-CH₃): The three protons of the methyl ester group will appear as a sharp singlet at approximately 3.75 ppm, a characteristic region for methyl esters.

-

Methine Proton (H-3): The proton at the chiral center (C-3) will be a multiplet around 3.10 ppm, coupled to the protons at C-2 and C-4.

-

Methylene Protons (H-4): The two protons at C-4, adjacent to the aromatic ring, are also diastereotopic and will appear as a multiplet around 2.90 ppm, coupled to the proton at C-3.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 173 | C=O (ester) |

| ~ 154 | C-8a |

| ~ 129 | C-6 |

| ~ 127 | C-8 |

| ~ 121 | C-5 |

| ~ 120 | C-4a |

| ~ 117 | C-7 |

| ~ 66 | C-2 |

| ~ 52 | O-CH₃ |

| ~ 40 | C-3 |

| ~ 24 | C-4 |

Interpretation:

-

Carbonyl Carbon (C=O): The ester carbonyl carbon is expected to have the most downfield chemical shift, around 173 ppm.

-

Aromatic Carbons: The six aromatic carbons will appear in the range of 117-154 ppm. The carbon attached to the oxygen (C-8a) will be the most downfield of the aromatic signals.

-

Aliphatic Carbons: The aliphatic carbons of the chroman ring (C-2, C-3, and C-4) and the methyl ester carbon will appear in the upfield region of the spectrum. The carbon attached to the ether oxygen (C-2) will be around 66 ppm, while the methine carbon (C-3) and the methylene carbon (C-4) will be at approximately 40 ppm and 24 ppm, respectively. The methyl ester carbon (O-CH₃) will be around 52 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050 - 3000 | Medium | Aromatic C-H stretch |

| 2980 - 2850 | Medium | Aliphatic C-H stretch |

| ~ 1735 | Strong | C=O stretch (ester) |

| 1600, 1490 | Medium-Strong | C=C stretch (aromatic) |

| ~ 1250 | Strong | C-O stretch (ester and ether) |

| ~ 1160 | Strong | C-O stretch (ether) |

Interpretation:

-

C-H Stretching: The spectrum will show characteristic C-H stretching vibrations for both the aromatic and aliphatic portions of the molecule.

-

Carbonyl Stretching: A strong, sharp absorption band around 1735 cm⁻¹ is the most prominent feature and is indicative of the C=O stretching of the ester functional group.[1]

-

Aromatic C=C Stretching: Absorptions corresponding to the carbon-carbon double bond stretching in the benzene ring will be observed around 1600 cm⁻¹ and 1490 cm⁻¹.

-

C-O Stretching: Strong bands in the fingerprint region, particularly around 1250 cm⁻¹ and 1160 cm⁻¹, will correspond to the C-O stretching vibrations of the ester and the ether linkages.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 192 | [M]⁺ (Molecular Ion) |

| 133 | [M - COOCH₃]⁺ |

| 105 | [C₇H₅O]⁺ |

| 77 | [C₆H₅]⁺ |

Interpretation:

The molecular ion peak ([M]⁺) is expected at m/z 192, corresponding to the molecular weight of the compound (C₁₁H₁₂O₃).[2] A prominent fragment would likely result from the loss of the methyl carboxylate radical, giving a peak at m/z 133. Further fragmentation of the chroman ring would lead to characteristic aromatic fragments.

Caption: Predicted key fragmentation pathway for this compound.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed in this guide. Instrument parameters should be optimized for the specific instrument being used.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. A proton-decoupled sequence (e.g., zgpg30) should be used. A larger number of scans will be required compared to ¹H NMR to achieve a good signal-to-noise ratio.

IR Spectroscopy

-

Sample Preparation: If the sample is a liquid, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. If the sample is a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk.

-

Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹.

Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) system.

-

Ionization: Electron Ionization (EI) is a common method for generating the mass spectrum.

-

Analysis: The mass spectrum is recorded, showing the relative abundance of ions as a function of their mass-to-charge ratio (m/z).

Caption: General workflow for the spectroscopic analysis of this compound.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic profile of this compound. The presented NMR, IR, and MS data, derived from the analysis of structurally related compounds and fundamental spectroscopic principles, offer a valuable resource for the identification and characterization of this molecule. The provided protocols and interpretations are intended to assist researchers in their synthetic and analytical endeavors involving chroman derivatives. As with any predictive data, experimental verification is ultimately recommended for definitive structural confirmation.

References

- 1. Synthesis, spectroscopic, SC-XRD/DFT and non-linear optical (NLO) properties of chromene derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07134G [pubs.rsc.org]

- 2. Synthesis, spectroscopic, SC-XRD/DFT and non-linear optical (NLO) properties of chromene derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Discovery and Synthetic History of Chroman-3-carboxylic Acid Methyl Ester

Abstract

This technical guide provides a comprehensive overview of the discovery and synthetic history of chroman-3-carboxylic acid methyl ester, a valuable heterocyclic building block in medicinal chemistry and drug development. Lacking a direct seminal synthesis, its history is intrinsically linked to the development of its unsaturated precursor, chromone-3-carboxylic acid. This guide elucidates the logical synthetic pathway, beginning with the foundational construction of the chromone core, followed by esterification, and culminating in the critical reduction step to yield the saturated chroman scaffold. We will explore the causality behind experimental choices in this multi-step sequence, provide detailed, validated protocols for each key transformation, and present comparative data for the critical reduction methodologies. This document is intended for researchers, scientists, and drug development professionals seeking a deep understanding of the synthesis and chemical lineage of this important scaffold.

Introduction: The Chroman Scaffold and Its Significance

The chroman (3,4-dihydro-2H-1-benzopyran) framework is a privileged heterocyclic motif found in a vast array of natural products and pharmacologically active molecules. Its structural rigidity and the specific spatial arrangement of its substituents make it an ideal scaffold for designing ligands that interact with diverse biological targets. This compound, specifically, serves as a versatile intermediate, offering a reactive handle for further chemical elaboration in the synthesis of complex molecules. Its history is not one of a singular discovery but rather an evolution of synthetic strategies developed for its more common chemical relatives.

The most logical and historically practiced route to this compound involves a multi-stage process that begins with the synthesis of the corresponding unsaturated analogue, chromone-3-carboxylic acid. This guide will trace this synthetic lineage, providing both the historical context and the detailed chemical transformations that define its existence.

Historical Foundation: Synthesis of the Chromone-3-Carboxylic Acid Precursor

The journey to this compound begins with the well-established synthesis of its aromatic precursor, chromone-3-carboxylic acid. The chromone core is a benzopyran-4-one structure and a key intermediate in its own right.[1] A robust and widely adopted method for its construction is the Vilsmeier-Haack formylation of a 2-hydroxyacetophenone, followed by oxidation.[2][3]

Mechanism and Rationale

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent (typically formed from phosphorus oxychloride and dimethylformamide) to introduce a formyl group (-CHO) at the 3-position of the eventual chromone ring. This reaction proceeds via an electrophilic substitution mechanism on the enolate of the acetophenone, followed by cyclization and dehydration to form the 3-formylchromone intermediate.

The subsequent oxidation of the aldehyde to a carboxylic acid is a critical step. While various oxidizing agents can be employed, a common and effective method involves the use of sodium chlorite (NaClO₂) in the presence of a chlorine scavenger like sulfamic acid.[3] This provides a selective and high-yielding conversion to the desired chromone-3-carboxylic acid.

The overall synthetic workflow from a starting phenol to the key chromone acid intermediate is a foundational pathway in chromone chemistry.

Caption: Synthetic workflow to this compound.

The Key Transformations: Esterification and Catalytic Reduction

With the chromone-3-carboxylic acid in hand, two final transformations are required to arrive at the target molecule: esterification and reduction.

Esterification

The conversion of the carboxylic acid to its corresponding methyl ester is a standard procedure in organic synthesis. A common and effective method involves converting the carboxylic acid to an acyl chloride using a reagent like thionyl chloride (SOCl₂), followed by reaction with methanol.[3] This two-step, one-pot procedure is typically high-yielding and avoids the equilibrium limitations of direct Fischer esterification.

Reduction to the Chroman Scaffold

The final and most defining step in the synthesis is the reduction of the chromone ring system to the saturated chroman scaffold. This transformation targets both the C2-C3 double bond and the C4-carbonyl group of the α,β-unsaturated ketone system within the chromone.

Catalytic hydrogenation is the most effective and widely employed method for this purpose. The choice of catalyst and reaction conditions is critical to achieving complete saturation of the pyranone ring without affecting the ester functionality or the aromatic benzene ring.

-

Causality of Catalyst Choice: Palladium on carbon (Pd/C) is a highly effective catalyst for this type of reduction. Palladium has a high affinity for activating C=C double bonds and C=O bonds in conjugation, facilitating the addition of hydrogen. The carbon support provides a high surface area for the reaction to occur efficiently.

-

Reaction Conditions: The reaction is typically carried out under a positive pressure of hydrogen gas in a suitable solvent like methanol or ethyl acetate. The pressure and temperature can be modulated to control the rate of reaction. Complete reduction to the chroman-4-ol followed by hydrogenolysis of the C4-hydroxyl group can occur under forcing conditions, but careful control allows for the isolation of intermediates like the chroman-4-one. However, for the synthesis of this compound, the goal is typically the reduction of the double bond and the ketone to a methylene group, which can be challenging to achieve in a single step with complete selectivity.

A more controlled approach involves a two-stage reduction. First, a selective hydrogenation of the C2-C3 double bond yields the 3-(methoxycarbonyl)chroman-4-one intermediate. This can then be followed by a Wolff-Kishner or Clemmensen reduction to remove the C4-carbonyl, though these conditions can risk hydrolysis of the ester. A more common modern approach is catalytic transfer hydrogenation, which can offer greater selectivity.[4][5][6][7]

The asymmetric transfer hydrogenation of 3-substituted chromones has been shown to produce enantioenriched cis-3-substituted chroman-4-ols with high diastereomeric and enantiomeric excess, demonstrating a modern approach to controlling the stereochemistry of this scaffold.[4]

Table 1: Comparative Data for Reduction of Chromone Derivatives

| Precursor | Reducing Agent/Catalyst | Product | Yield | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |

| 3-Formylchromones | Rh-catalyst, HCOOH/Et₃N | cis-3-(Hydroxymethyl)chroman-4-ol | Good | up to 98:2 | up to >99% | [4] |

| 7-Methoxyisoflavone | [Ir(COD)((4S)-iPr-Phox)]BARF | 7-Methoxyisoflavanol | Good | - | 12% | [4] |

| Chromones | Ru-NHC catalyst, H₂ | Chromanols | - | Moderate to Good | High | [4] |

Detailed Experimental Protocols

The following protocols are synthesized from established methodologies for the synthesis of chromone-3-carboxylic acids and general principles of catalytic hydrogenation, providing a self-validating and reliable workflow.

Protocol 4.1: Synthesis of Chromone-3-carboxylic Acid

This protocol is adapted from the well-established Vilsmeier-Haack/oxidation sequence.[3]

-

Step A: 3-Formylchromone Synthesis (Vilsmeier-Haack Reaction)

-

To a stirred solution of 2-hydroxyacetophenone (1.0 eq) in dimethylformamide (DMF, 5.0 eq) at 0 °C, add phosphorus oxychloride (POCl₃, 3.0 eq) dropwise, ensuring the temperature remains below 10 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Adjust the pH to ~7 with a saturated solution of sodium bicarbonate.

-

The precipitated solid is collected by vacuum filtration, washed thoroughly with water, and dried to yield 3-formylchromone.

-

-

Step B: Oxidation to Chromone-3-carboxylic Acid

-

Suspend the crude 3-formylchromone (1.0 eq) in a mixture of dichloromethane (DCM) and water.

-

Add sulfamic acid (1.5 eq) to the suspension.

-

Cool the mixture to 0 °C and add a solution of sodium chlorite (NaClO₂, 1.5 eq) in water dropwise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The resulting solid is recrystallized from a methanol/water mixture to yield pure chromone-3-carboxylic acid.[3]

-

Protocol 4.2: Synthesis of Methyl Chromone-3-carboxylate

-

Esterification:

-

Suspend chromone-3-carboxylic acid (1.0 eq) in dry DCM.

-

Add thionyl chloride (SOCl₂, 1.1 eq) dropwise at 0 °C.

-

Allow the mixture to stir at room temperature for 2-3 hours until the evolution of gas ceases, indicating the formation of the acid chloride.

-

Cool the mixture back to 0 °C and carefully add dry methanol (5.0 eq).

-

Stir the reaction at room temperature for 12 hours.

-

Wash the reaction mixture with saturated sodium bicarbonate solution, then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield methyl chromone-3-carboxylate.

-

Protocol 4.3: Catalytic Hydrogenation to Methyl Chroman-3-carboxylate

This is a representative protocol based on standard catalytic hydrogenation procedures for related substrates.

-

Reduction:

-

In a hydrogenation vessel, dissolve methyl chromone-3-carboxylate (1.0 eq) in a suitable solvent such as methanol or ethyl acetate.

-

Add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol % by weight).

-

Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 50-100 psi).

-

Stir the reaction mixture vigorously at room temperature for 12-24 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Carefully vent the hydrogen gas and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

Purify the crude product by column chromatography on silica gel if necessary.

-

References

- 1. 6-Methyl-4-oxo-4H-chromene-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Organocatalysed C-2 and C-3 functionalisation of chromones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB01129A [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Exploring Hydrogen Sources in Catalytic Transfer Hydrogenation: A Review of Unsaturated Compound Reduction - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Potential of Chroman-3-Carboxylic Acid Methyl Ester: A Technical Guide for Drug Discovery Professionals

Foreword: Unveiling the Therapeutic Promise of the Chroman Scaffold

The chroman framework, a privileged heterocyclic system, is a cornerstone of numerous natural products and pharmacologically active compounds. Its inherent structural versatility has made it a fertile ground for the development of novel therapeutic agents. This technical guide delves into the potential biological activities of a specific, yet underexplored, derivative: chroman-3-carboxylic acid methyl ester . While direct extensive research on this particular molecule is emerging, a wealth of data from closely related analogs allows us to construct a compelling hypothesis of its pharmacological promise. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, potential biological activities, and experimental methodologies pertinent to the exploration of this compound and its derivatives. Our narrative is built upon the principles of scientific integrity, drawing causal links between molecular structure and biological function, and is substantiated by authoritative references.

Synthetic Pathways to Chroman-3-Carboxylic Acid and its Methyl Ester

The synthesis of this compound can be approached through a multi-step process, typically commencing with the formation of a related chromone precursor, followed by reduction and esterification.

Synthesis of the Chromone-3-Carboxylic Acid Precursor

A common and effective route to the chromone-3-carboxylic acid scaffold begins with readily available 2-hydroxyacetophenones. The Vilsmeier-Haack formylation of a 2-hydroxyacetophenone yields a chromone-3-carbaldehyde intermediate. Subsequent oxidation of this aldehyde provides the desired chromone-3-carboxylic acid[1][2].

-

Vilsmeier-Haack Formylation: To a solution of the appropriate 2-hydroxyacetophenone in dimethylformamide (DMF), phosphorus oxychloride (POCl3) is added dropwise at 0°C. The reaction mixture is then stirred at room temperature for several hours. Upon completion, the mixture is poured into ice water to precipitate the chromone-3-carbaldehyde. The solid is collected by filtration, washed with water, and dried.

-

Pinnick Oxidation: The chromone-3-carbaldehyde is dissolved in a mixture of dichloromethane (DCM) and water. Sodium chlorite (NaClO2) and sulfamic acid are added, and the reaction is stirred at room temperature. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the chromone-3-carboxylic acid[1][3].

Reduction of the Chromone to a Chroman

The key structural difference between a chromone and a chroman is the absence of the C2-C3 double bond in the latter. This conversion can be achieved through catalytic hydrogenation.

-

The chromone-3-carboxylic acid is dissolved in a suitable solvent, such as ethanol or ethyl acetate.

-

A catalyst, typically palladium on carbon (Pd/C), is added to the solution.

-

The reaction mixture is subjected to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stirred at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

The catalyst is removed by filtration through a pad of Celite, and the solvent is evaporated to yield the chroman-3-carboxylic acid.

Esterification to this compound

The final step involves the esterification of the carboxylic acid to its methyl ester. The Fischer-Speier esterification is a classic and efficient method for this transformation.

-

The chroman-3-carboxylic acid is dissolved in an excess of methanol.

-

A catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), is added to the solution[4][5].

-

The reaction mixture is refluxed for several hours until the esterification is complete.

-

The excess methanol is removed under reduced pressure.

-

The residue is dissolved in an organic solvent like ethyl acetate and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude this compound, which can be further purified by column chromatography.

Caption: Synthetic workflow for this compound.

Potential Biological Activities and Mechanisms of Action

The chroman scaffold is a well-established pharmacophore, and its derivatives have demonstrated a wide array of biological activities. While specific data for this compound is limited, we can infer its potential based on the activities of structurally similar compounds.

Anticancer Potential

Numerous chroman derivatives have exhibited significant cytotoxic activity against various cancer cell lines[6]. The proposed mechanisms of action often involve the induction of apoptosis and cell cycle arrest[7].

-

Mechanism of Action: Some chroman derivatives have been shown to act as inhibitors of key cellular targets in cancer progression. For instance, certain chroman-4-one derivatives are potent and selective inhibitors of Sirtuin 2 (SIRT2), a histone deacetylase implicated in cancer and neurodegenerative diseases[3][8][9]. Inhibition of SIRT2 can lead to hyperacetylation of α-tubulin, disrupting microtubule dynamics and inducing cell cycle arrest and apoptosis[10]. Other chroman derivatives have been found to target topoisomerase enzymes, which are crucial for DNA replication and repair in cancer cells.

Caption: Potential anticancer mechanism via SIRT2 inhibition.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

-

Cell Seeding: Cancer cells (e.g., MCF-7, HepG-2, HCT-116) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.

-

Compound Treatment: The cells are treated with various concentrations of the test compound (dissolved in a suitable solvent like DMSO) and incubated for 48-72 hours.

-

MTT Addition: MTT solution is added to each well, and the plates are incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then calculated[1][7].

| Chroman/Chromene Derivative | Cancer Cell Line | IC50 / GI50 (µM) | Reference |

| Compound 6i (a chroman derivative) | MCF-7 (Breast) | 34.7 | [2] |

| Chromene derivative 177m | HCT-116 (Colon) | 1.7 | [6] |

| Chromene derivative 177f | HepG-2 (Liver) | 0.5 | [6] |

| 6,8-dibromo-2-pentylchroman-4-one | MCF-7 (Breast) | >100 | [9] |

Anti-inflammatory Activity

Chroman and chromone derivatives have been reported to possess significant anti-inflammatory properties[11][12]. This activity is often attributed to their ability to modulate key inflammatory pathways.

-

Mechanism of Action: A primary mechanism of anti-inflammatory action for many compounds is the inhibition of nitric oxide (NO) production in activated macrophages. Overproduction of NO is a hallmark of chronic inflammation. Some chromones have been shown to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, and to inhibit the transcriptional activity of NF-κB, a key regulator of the inflammatory response[11][13].

This assay measures the ability of a compound to inhibit the production of nitric oxide by lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

-

Cell Culture: RAW 264.7 cells are cultured in 96-well plates.

-

Treatment: The cells are pre-treated with various concentrations of the test compound for 1 hour.

-

Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.

-

Griess Assay: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

-

Data Analysis: The percentage of NO inhibition is calculated by comparing the nitrite concentration in the treated wells to that in the LPS-stimulated control wells[13].

Antioxidant Properties

The chroman ring is a core component of tocopherols (Vitamin E), which are well-known natural antioxidants. The antioxidant activity of chroman derivatives is often attributed to their ability to scavenge free radicals.

-

Mechanism of Action: The phenolic hydroxyl group, when present on the chroman ring, can donate a hydrogen atom to a free radical, thereby neutralizing it and preventing oxidative damage to cellular components. Even without a free hydroxyl group, the chroman scaffold can influence redox processes.

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method for evaluating the free radical scavenging activity of a compound.

-

Preparation of DPPH Solution: A solution of DPPH in methanol is prepared.

-

Reaction: The test compound, at various concentrations, is added to the DPPH solution.

-

Incubation: The reaction mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).

-

Absorbance Measurement: The absorbance of the solution is measured at a wavelength of approximately 517 nm. The decrease in absorbance corresponds to the scavenging of the DPPH radical.

-

Calculation: The percentage of radical scavenging activity is calculated, and the EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.

Antimicrobial Activity

Derivatives of the chroman and related chromone scaffolds have demonstrated activity against a range of bacterial and fungal pathogens.

-

Mechanism of Action: The antimicrobial mechanisms of chroman derivatives are diverse and can involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with virulence factors. For example, some chroman-4-ones have been suggested to target key proteins in fungal virulence and survival, such as HOG1 kinase and fructose-bisphosphate aldolase (FBA1) in Candida albicans.

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

-

Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) is prepared.

-

Serial Dilution: The test compound is serially diluted in a suitable broth medium in a 96-well microplate.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The microplate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

| Chroman Derivative | Microorganism | MIC (µg/mL) | Reference |

| 7-Hydroxychroman-4-one | Candida albicans | 64 | |

| 7-Methoxychroman-4-one | Candida albicans | 64 | |

| Chroman carboxamide 4a | Aspergillus niger | 25 | |

| Chroman carboxamide 4b | Candida albicans | 25 |

Conclusion and Future Directions

This compound represents a promising, yet relatively unexplored, scaffold for the development of novel therapeutic agents. Based on the extensive body of research on structurally related chroman and chromone derivatives, it is plausible to hypothesize that this compound may possess significant anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.

The synthesis of this compound is achievable through established organic chemistry methodologies. The true potential of this molecule, however, lies in the systematic evaluation of its biological activities using the standardized protocols outlined in this guide. Future research should focus on:

-

Definitive Synthesis and Characterization: Establishing a robust and scalable synthetic route for this compound and its analogs.

-

Comprehensive Biological Screening: Evaluating the compound against a wide panel of cancer cell lines, microbial strains, and in relevant models of inflammation and oxidative stress.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound to understand its mode of action.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of derivatives to identify the key structural features required for optimal biological activity and to develop potent and selective drug candidates.

This in-depth technical guide serves as a foundational resource to stimulate and guide further investigation into the therapeutic potential of this compound, a molecule that holds the promise of contributing to the next generation of innovative medicines.

References

- 1. arkat-usa.org [arkat-usa.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. US5698716A - Process for chroman carboxylates - Google Patents [patents.google.com]

- 6. Chromone-3-carboxylic acid synthesis | Sigma-Aldrich [sigmaaldrich.com]

- 7. acgpubs.org [acgpubs.org]

- 8. US5780651A - Process for chroman carboxylates - Google Patents [patents.google.com]

- 9. books.rsc.org [books.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Syntheses, reactivity, and biological applications of coumarins - PMC [pmc.ncbi.nlm.nih.gov]

- 13. eurjchem.com [eurjchem.com]

An In-depth Technical Guide to Chroman-3-carboxylic Acid Methyl Ester Derivatives and Analogues

<

For Researchers, Scientists, and Drug Development Professionals

Abstract

The chroman scaffold is a privileged heterocyclic system deeply embedded in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant therapeutic potential. Within this class, derivatives and analogues of chroman-3-carboxylic acid methyl ester have emerged as a focal point for research due to their diverse and potent biological activities. This guide provides a comprehensive technical overview of this chemical space, elucidating synthetic strategies, exploring structure-activity relationships (SAR), and detailing their pharmacological applications. We delve into the causality behind experimental designs and present validated protocols, offering field-proven insights for professionals engaged in drug discovery and development.

The Chroman Core: A Scaffold of Therapeutic Promise

The chroman ring system, a bicyclic ether consisting of a benzene ring fused to a dihydropyran ring, is a structural motif found in a wide array of biologically active molecules, including tocopherols (Vitamin E). The introduction of a methyl ester at the C-3 position provides a key handle for synthetic modification, allowing for the systematic exploration of chemical space to optimize pharmacological properties. The stereochemistry at the C-2 and C-3 positions is often a critical determinant of biological activity, making enantioselective synthesis a key consideration in the development of potent and selective therapeutic agents.[1]

Derivatives of this core have been investigated for a multitude of therapeutic applications, including:

-

Cardiovascular Diseases: As potent modulators of ion channels, particularly ATP-sensitive potassium (KATP) channels.[2][3]

-